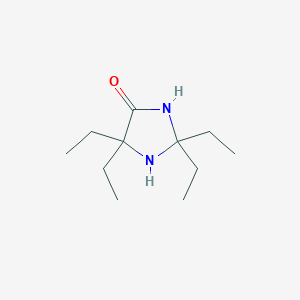
1-Naphthalenemethanol, 2-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenemethanol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C14H18OSi It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a trimethylsilyl group attached to the methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanol, 2-(trimethylsilyl)- typically involves the reaction of 1-naphthalenemethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
1-Naphthalenemethanol+Trimethylsilyl chloride→1-Naphthalenemethanol, 2-(trimethylsilyl)-+Hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents and bases, would apply to large-scale production.
化学反应分析
Types of Reactions
1-Naphthalenemethanol, 2-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of 1-naphthaldehyde.
Reduction: Formation of 1-naphthalenemethane.
Substitution: Formation of various substituted naphthalenemethanol derivatives.
科学研究应用
1-Naphthalenemethanol, 2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Naphthalenemethanol, 2-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
1-Naphthalenemethanol: Lacks the trimethylsilyl group, making it less lipophilic.
2-Naphthalenemethanol: Similar structure but with the hydroxyl group at a different position.
1-Naphthalenemethanol, α-[2-(trimethylsilyl)ethynyl]-: Features an ethynyl group in addition to the trimethylsilyl group.
Uniqueness
1-Naphthalenemethanol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it useful in various applications where these properties are desirable.
属性
CAS 编号 |
648894-97-7 |
|---|---|
分子式 |
C14H18OSi |
分子量 |
230.38 g/mol |
IUPAC 名称 |
(2-trimethylsilylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C14H18OSi/c1-16(2,3)14-9-8-11-6-4-5-7-12(11)13(14)10-15/h4-9,15H,10H2,1-3H3 |
InChI 键 |
LINWPJWHPKQWOS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
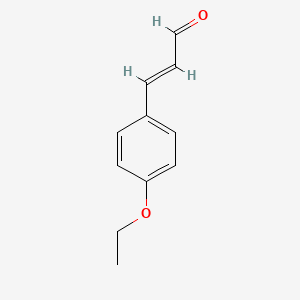
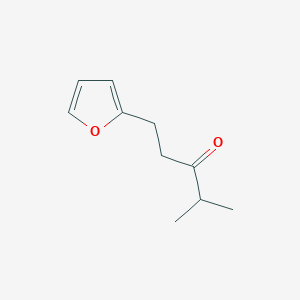
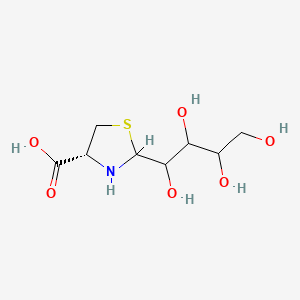

![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
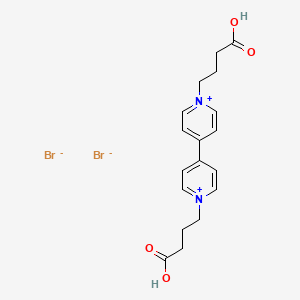
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
